molecular formula C8H12O4 B1588807 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid CAS No. 54450-84-9

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

Cat. No. B1588807
CAS RN: 54450-84-9
M. Wt: 172.18 g/mol
InChI Key: XYHZRSFKDSWLHW-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, also known as Cyclobutane-1,1-dicarboxylic acid monoethyl ester or Monoethyl 1,1-cyclobutanedicarboxylate, is an organic compound with the empirical formula C8H12O4 . It has a molecular weight of 172.18 .


Synthesis Analysis

The synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid can be achieved through the saponification of diethyl 1,1-cyclobutanedicarboxylate . This process involves refluxing diethyl 1,1-cyclobutanedicarboxylate with potassium hydroxide in ethanol for 2 hours . After cooling to room temperature, the volatiles are removed under reduced pressure and the residue is partitioned between ethyl ether and 4N hydrochloric acid . The organic extract is then washed with water and brine, and dried over magnesium sulfate . The removal of the solvent under reduced pressure yields the monoester as a clear oil .


Molecular Structure Analysis

The molecular structure of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is represented by the SMILES string CCOC(=O)C1(CCC1)C(O)=O . This indicates that the molecule consists of a cyclobutane ring with a carboxylic acid group and an ethoxycarbonyl group attached to the same carbon atom.


Physical And Chemical Properties Analysis

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is a liquid at room temperature with a density of 1.117 g/mL at 25 °C . Its refractive index is 1.451 .

Scientific Research Applications

Synthesis and Chemical Transformations

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid and its derivatives serve as key intermediates in synthetic organic chemistry, facilitating the construction of complex molecular architectures. Notably, the synthesis and ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes highlight the utility of these compounds in generating larger cyclic structures through photochemically induced reactions and thermal ring-expansion, yielding 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000). Additionally, the stereodivergent syntheses of bis(cyclobutane) β-dipeptides from methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate demonstrate the compound's role in peptidomimetic chemistry, offering a pathway to novel β-amino acid oligomers (Izquierdo et al., 2002).

Material Science and Polymer Chemistry

In material science, the development of polymerizable benzocyclobutenes, such as 1-ethoxyvinylbenzocyclobutene, showcases the use of ethoxycarbonyl cyclobutane derivatives in producing polymers that can be crosslinked at lower temperatures. These materials are significant for advanced composite materials and electronics, where thermal stability and mechanical properties are critical (Pugh, Baker, & Storms, 2013).

Advanced Organic Synthesis Techniques

The application of cyclobutanone derivatives, closely related to 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, in advanced organic synthesis techniques is exemplified by the Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids, leading to butyrophenone derivatives. This process underscores the versatility of cyclobutanone compounds in catalytic transformations, providing efficient pathways to functionalized molecules (Matsuda, Makino, & Murakami, 2004).

Environmental and Ecological Studies

Although not directly related to 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the study on environmental exposure to similar compounds like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), provides an interesting perspective on the ecological impact and assessment methodologies for cyclobutane derivatives. The detection of oxidative metabolites in urine samples from U.S. adults indicates the widespread presence and potential environmental exposure to such compounds (Silva et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-ethoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHZRSFKDSWLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441670
Record name Cyclobutane-1,1-dicarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

CAS RN

54450-84-9
Record name Cyclobutane-1,1-dicarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (1N, 22.5 mmol) was added dropwise (1 drop for every 20 seconds) to a stirred solution of diethyl 1,1-cyclobutanedicarboxylate (4.5 g, 22.5 mmol) in ethanol (20 ml). The resulting mixture was stirred at room temperature for 6 hours, then concentrated by evaporation to a volume of about 10 ml. This residue was shaked with diethyl ether and the aqueous layer was separated. This aqueous was acidified with 12N hydrochloric acid while the temperature was kept below 10° C. The resulting mixture was extracted with diethyl ether (3×50 ml). The combined extracts were dried over magnesium sulfate, filtered and evaporated to yield the desired product as a colorless oil.
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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 100 ml of diethyl cyclobutane-1,1-dicarboxylate in 110 ml of methanol was added 290 ml of a 10% (w/w) sodium hydroxide aqueous solution over a period of 60 minutes while stirring. The solution was then stirred at room temperature for 18 hrs. The organic solvent methanol was then removed under reduced pressure. The aqueous layer was washed with chloroform and the aqueous layer was then acidified with conc. hydrochloric acid to a pH of 2.5. The aqueous layer was extracted with ethyl acetate, and the extract was washed with a sat. sodium chloride aqueous solution. The extract was dried and the solvent ethyl acetate was removed under reduced pressure. The residue was purified by vacuum distillation to yield 85 g of the titled compound as a colorless oil.
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Synthesis routes and methods III

Procedure details

Potassium hydroxide (aq 10% b/w) (152.3 mL, 272 mmol) was added dropwise over 50 minutes to a 0° C. solution of diethyl cyclobutane-1,1-dicarboxylate (49.52 g, 247 mmol) in 95% ethanol (220 mL). Stirring was continued overnight while allowing the ice bath to warm to r. t. LC/MS after 1 hr indicated a 79.4% complete reaction, ca. 86% after overnight. Additional 10% aq KOH was added (0.11 eq, 15.26 mL, total now 1.21 eq) in small portions over 2 minutes, and stirring was continued for 1 hr. LC/MS after 37 min indicated 96% complete reaction. More 10% aq KOH solution was added in small portions over 2 minutes (0.11 eq, 15.26 mL, total now 1.32 eq), and stirring was continued for 37 minutes. LC/MS after 27 min indicated a complete reaction, with minimal formation of the dicarboxylic acid side product (5.5%). The reaction flask was immersed in an ice bath and acidified by the slow addition of 20% HCl, (ca. 220 mL). Most of the ethanol was removed under high vacuum with minimal heat (Bath less than 50° C.). Brine was added (100 mL), followed by 3 extractions with EtOAc (250 mL each). The combined EtOAc layers were washed with 100 mL of brine, dried over Na2SO4, and concentrated under vacuum to yield the title compound as an oil which after standing under vacuum became a white solid. LC/MS: m/e 173.14 (M+H), 195.12 (M+H+ Na), 155.11 (M+H-18, water). This material was used in the next step without additional purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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